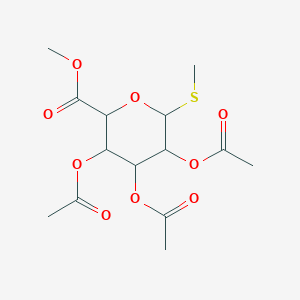

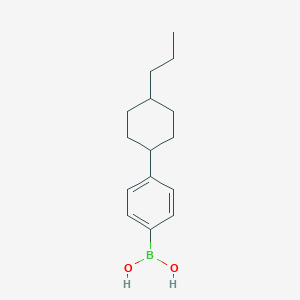

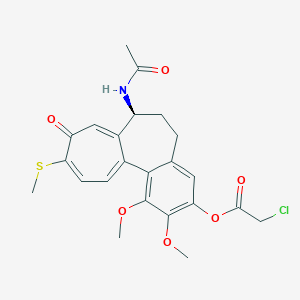

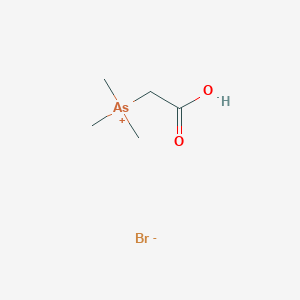

![molecular formula C36H56FeP2 B140632 (S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene CAS No. 158923-07-0](/img/structure/B140632.png)

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene, otherwise known as (S,S)-DDPF, is an organometallic compound, a type of molecule that contains at least one carbon-metal bond. It is an organophosphine ligand, meaning it can bind to a metal ion, forming a complex, and has been studied for its potential applications in catalysis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Chiral ferrocene derivatives, including "(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene," are privileged ligand classes for asymmetric transition metal-catalyzed reactions. These compounds are particularly notable for their application in hetero-bidentate phosphane ligands, which combine the properties of phosphorus with those of other donor atoms, creating additional asymmetry around the metal center. This asymmetry is beneficial for increasing stereoinduction, making these ligands valuable alternatives to homo-bidentate ligands. From among ferrocene catalysts, ferrocenyl amino phosphanes and phosphane oxazolines are excellent examples of their application in asymmetric catalysis. The utilization of such ligands demonstrates significant advancements in catalytic processes, offering new pathways for the synthesis of complex molecules with high enantioselectivity (Š. Tomá, Jana Csizmadiová, M. Mečiarová, R. Šebesta, 2014).

Contributions to Antibiotic Synthesis

Research on ferrocene-containing antibiotics highlights the synthesis and characterization of new antibiotics that include ferrocenyl and 1,1'-ferrocenilene residues. These antibiotics belong to classes such as penicillins, cephalosporins, and rifamycins, showcasing the versatility of ferrocene derivatives in drug development. The biological activity of these compounds has been tested against Gram-negative and Gram-positive bacteria, with some derivatives showing promising activity similar to that of conventional antibiotics like amoxicillin and cephalothin. This research underscores the potential of ferrocene derivatives in contributing to the development of new antibacterial agents (D. Scutaru, L. Tǎtaru, I. Mazilu, M. Vâţă, T. Lixandru, C. Simionescu, 1993).

Anticancer Activity

The exploration of ferrocene derivatives against drug-resistant cancer cell lines is a significant area of research. Ferrocene-phenol hybrid ferrocifen, for instance, exhibits potential activity against cancers that have developed resistance to conventional chemotherapy. This highlights the unique modes of action of ferrocene derivatives, distinguishing them from platinum-based anticancer drugs. The ongoing preclinical trials of ferrocifen demonstrate the potential of ferrocene derivatives as scaffolds for developing novel anticancer candidates. This area of research not only addresses the critical issue of drug resistance in cancer therapy but also opens up new avenues for the design of anticancer drugs (Li Li, Lin Ma, Jian Sun, 2021).

Mecanismo De Acción

Target of Action

Similar compounds are known to act as ligands in various chemical reactions, particularly in catalysis .

Mode of Action

It’s worth noting that ferrocene compounds are often used in the field of organometallic chemistry due to their ability to form stable complexes with various metals .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene plays a crucial role in biochemical reactions, particularly in asymmetric catalysis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. The compound’s interaction with biomolecules is primarily through its phosphine groups, which can coordinate with metal centers in enzymes, altering their activity and selectivity. This interaction is essential for the compound’s role in promoting enantioselective reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by modulating enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to alter enzyme activity can lead to changes in metabolic flux, affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine groups in the compound can coordinate with metal centers in enzymes, leading to enzyme inhibition or activation. This coordination can result in changes in gene expression, as the altered enzyme activity can affect transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial biochemical reactions without causing toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects are observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is primarily through its ability to modulate enzyme activity, which can lead to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects the compound’s function, as it can interact with specific enzymes and proteins within these compartments .

Propiedades

InChI |

InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m0../s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJMXQBMWBNENE-WLOLSGMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56FeP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

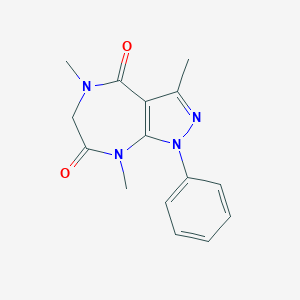

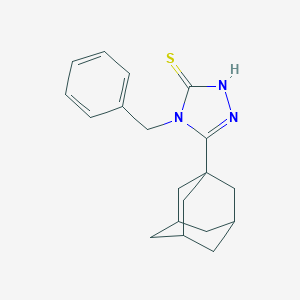

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)